molecular formula C9H10O3 B1581818 Methyl 2-(2-hydroxyphenyl)acetate CAS No. 22446-37-3

Methyl 2-(2-hydroxyphenyl)acetate

Cat. No.: B1581818
CAS No.: 22446-37-3
M. Wt: 166.17 g/mol
InChI Key: BVBSGGBDFJUSIH-UHFFFAOYSA-N
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Description

Methyl 2-(2-hydroxyphenyl)acetate: is an organic compound with the molecular formula C9H10O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-hydroxyphenyl)acetate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(2-hydroxyphenyl)acetate has been identified as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a critical role in the production of azoxystrobin, a fungicide used in agriculture to combat fungal diseases in crops. The synthesis pathway involves several steps where this compound reacts with other reagents to form the final product .

Case Study: Synthesis of Azoxystrobin

  • Starting Material : this compound
  • Reagents : 4,6-dichloropyrimidine and salicylonitrile
  • Process : The compound undergoes multiple reactions including formylation and etherification to yield azoxystrobin.
  • Yield : High yields reported due to optimized reaction conditions .

Organic Synthesis

The compound is utilized as a building block in organic synthesis for creating more complex molecules. Its ability to undergo various chemical transformations makes it suitable for synthesizing derivatives that have potential biological activity.

Example Reactions:

  • Methylation Reactions : this compound can be methylated using diazomethane, yielding derivatives with enhanced properties for further applications in medicinal chemistry .
  • Photoremovable Protecting Groups : Research has indicated that the 2-hydroxyphenacyl moiety can function as a photoremovable protecting group for carboxylates and sulfonates, demonstrating its utility in synthetic organic chemistry .

Food Industry Applications

In the food industry, this compound serves as a flavoring agent. It is particularly used in baked goods and confectionery products due to its pleasant aroma and taste profile. The compound's safety profile under regulated use has allowed its incorporation into food products without adverse effects .

Analytical Applications

This compound is also employed in analytical chemistry for its ability to act as a standard or reference compound in various analytical techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry) .

Application AreaSpecific UseNotes
PharmaceuticalsIntermediate for azoxystrobinKey role in agricultural fungicides
Organic SynthesisBuilding block for complex moleculesUsed in methylation and other reactions
Food IndustryFlavoring agent for baked goodsSafe for consumption under regulated limits
Analytical ChemistryReference compound in HPLC/LC-MSUseful for quantification and analysis

Mechanism of Action

The mechanism of action of methyl 2-(2-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in inflammatory processes, leading to anti-inflammatory effects. The hydroxyl group and ester moiety play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

    Methyl 2-hydroxybenzoate:

    Methyl 2-hydroxyphenylpropionate: Similar structure with a propionic acid moiety instead of acetic acid.

Uniqueness: Methyl 2-(2-hydroxyphenyl)acetate is unique due to its specific ester and hydroxyl group arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance .

Biological Activity

Methyl 2-(2-hydroxyphenyl)acetate, also known as methyl salicylate, is an organic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on a comprehensive review of available literature.

Chemical Structure and Synthesis

This compound has the molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of 166.18 g/mol. The compound can be synthesized through various methods, including methylation reactions using diazomethane, which has been reported to yield high purity and efficiency .

Anti-inflammatory Activity

This compound and its derivatives have been investigated for their anti-inflammatory properties. A study demonstrated that certain derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), with a preference for COX-2, which is crucial for the development of anti-inflammatory drugs .

Table 1: Inhibition of COX Enzymes by this compound Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound3.472.5
Compound 3cNot testedSignificant
Compound 3iNot testedSignificant

The results indicate that this compound could serve as a lead compound in developing selective COX-2 inhibitors, potentially reducing gastrointestinal side effects associated with traditional NSAIDs.

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. It was found to exhibit significant radical scavenging activity in various assays, including DPPH and FRAP assays. This suggests its potential role in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against several bacterial strains. However, its efficacy varies significantly depending on the structure of the substituents on the aromatic ring. Some derivatives showed enhanced activity against Gram-positive bacteria while exhibiting limited effects against Gram-negative strains .

Case Studies

  • Case Study on Anti-inflammatory Effects : A systematic evaluation of various derivatives of this compound demonstrated that modifications at specific positions on the aromatic ring could enhance anti-inflammatory activity while maintaining selectivity for COX-2 .
  • Antioxidant Efficacy : In a comparative study assessing the antioxidant capacity of various phenolic compounds, this compound was shown to outperform several common antioxidants, indicating its potential application in food preservation and pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(2-hydroxyphenyl)acetate, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via esterification of 2-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl). Key optimization parameters include:

  • Temperature : Reflux conditions (~70–80°C) improve reaction efficiency .
  • Solvent Choice : Anhydrous solvents (e.g., dichloromethane) minimize side reactions .
  • Catalyst Loading : 5–10 mol% acid catalyst yields >85% purity .

Table 1: Synthetic Routes and Conditions

MethodCatalystSolventYield (%)Reference
Acid-catalyzed esterificationH₂SO₄Methanol88
Microwave-assistedHClDCM92
Flow microreactorAmberlyst-15Toluene95

Q. How is the crystal structure of this compound determined, and what challenges arise in refinement?

Answer: X-ray crystallography is the primary method, with SHELXL used for refinement . Challenges include:

  • Disordered Hydrogen Atoms : The hydroxyl group may exhibit positional disorder, requiring occupancy ratio refinement (e.g., 0.53:0.47) .
  • Hydrogen Bonding : Intramolecular O–H···N bonds complicate packing analysis .
  • Validation : Cross-validate with NMR (¹H/¹³C) and mass spectrometry to confirm molecular geometry .

Q. What safety protocols should be followed when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .
  • Waste Disposal : Segregate organic waste and consult environmental safety guidelines .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of this compound in nucleophilic reactions?

Answer: Electron-withdrawing groups (e.g., –CN) enhance electrophilicity at the ester carbonyl:

  • Mechanism : The cyano group stabilizes transition states via resonance, accelerating nucleophilic attack (e.g., SN2 reactions) .
  • Kinetics : Rate constants increase by 2–3× compared to unsubstituted analogs .
  • Substituent Effects : Para-substituents (e.g., –CF₃) further polarize the carbonyl, improving reactivity in peptide coupling .

Q. What methodologies are used to study the interaction of this compound with biological targets?

Answer:

  • Enzyme Assays : Monitor inhibition via UV-Vis spectroscopy (e.g., tyrosinase activity at λ = 280 nm) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity .
  • Drug Delivery : Encapsulate in liposomes and track cellular uptake via fluorescence microscopy .

Q. How can researchers resolve contradictions in spectroscopic and crystallographic data for derivatives?

Answer:

  • Multi-Technique Validation : Compare NMR (for solution-state conformation) and X-ray data (solid-state structure) .
  • DFT Calculations : Simulate spectra (e.g., IR, NMR) to identify discrepancies arising from dynamic effects .
  • Refinement Tools : Use SHELXL’s TWIN and HKLF5 commands to model disordered regions .

Q. What analytical approaches are employed to investigate polymorphism in this compound?

Answer:

  • DSC/TGA : Identify melting points and thermal stability of polymorphs .
  • PXRD : Compare diffraction patterns to distinguish crystalline forms .
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., π–π stacking, hydrogen bonds) driving polymorphism .

Table 2: Key Analytical Techniques

TechniqueApplicationExample Data
X-ray CrystallographySolid-state structure determinationR-factor < 0.05
¹H NMRConfirmation of esterificationδ 3.65 (s, CH₃O)
Mass SpectrometryMolecular ion validationm/z 180.20 [M+H]⁺

Properties

IUPAC Name

methyl 2-(2-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBSGGBDFJUSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176989
Record name Methyl (2-hydroxyphenyl)acetate
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22446-37-3
Record name Methyl (2-hydroxyphenyl)acetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2-hydroxyphenyl)acetate
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Record name Methyl (2-hydroxyphenyl)acetate
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Record name Methyl (2-hydroxyphenyl)acetate
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Synthesis routes and methods I

Procedure details

2-(Hydroxyphenyl)acetic acid (50 g) was added to a solution of hydrogen chloride in methanol [prepared from acetyl chloride (25 ml) and methanol (250 ml)]. The solution was stirred at room temperature for three hours and then allowed to stand overnight (fifteen hours). The resulting mixture was concentrated under reduced pressure, and the residue was taken up in ether (250 ml) and washed with an aqueous solution of sodium bicarbonate until effervescence ceased. The ethereal solution was dried and then concentrated under reduced pressure and the resulting solid was recrystallized from ether/petrol to afford methyl (2-hydroxyphenyl)acetate (50 g; 92% yield) as white, powdery crystals, top. 70°-72° C.; infrared max. (nujol mull): 3420, 1715 cm-1 ; 1H nmr (90 MHz): delta 3.70 (2H,s), 3.75 (3H,s), 6.80-6.95 (2H,m), 7.05-7.10 (1H,m), 7.15-7.25 (1H,m), 7.40 (1H, s) ppm.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-hydroxyphenylacetic acid (20.0 g, 129.7 mmol) in 250 mL of methanol was bubbled at room temperature anhydrous hydrochloric acid for 5 minutes. The reaction was capped and stirred overnight. The reaction was then concentrated under reduced pressure to yield a pale oil (20.5 g, 95%). 1H NMR (300 MHz, DMSO): δ 9.45 (s, 1H), 7.15 (m, 2H), 6.75 (m, 2H), 3.57 (d, 2H), 3.35 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Yield
95%

Synthesis routes and methods III

Procedure details

2-Hydroxyphenylacetic acid (302.7 mg, 1.99 mmol) was dissolved in anhydrous methanol (10 mL), and sulfuric acid (0.2 mL) was added thereto, and then the reaction mixture was stirred at 90° C. for 6 hours. The reaction mixture was concentrated under reduced pressure. Ethyl acetate (50 mL), 1N aqueous NaOH solution (5 mL), and saturated aqueous NaHCO3 solution (30 mL) were added to the reaction mixture and separated. The organic layer was washed with saturated brine (30 mL), dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give the titled reference compound (242.4 mg) as a yellow solid. (Yield 73%)
Quantity
302.7 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Yield
73%

Synthesis routes and methods IV

Procedure details

A solution of 15 gm (0.1 mole) of 2-hydroxyphenylacetic acid in 500 ml methanol and 2 ml concentrated sulfuric acid was placed in a Soxhlet extractor charged with 3A molecular sieves. The solution was heated to reflux for 72 hours, and the sieves were exchanged at 24-hour intervals. The reaction medium was then evaporated to an oil which was dissolved in 100 ml tolene and extracted with 3×100 ml portions of water. The toluene phase was dried over magnesium sulfate, treated with activated charcoal and evaporated to provide 13 gm (80% yield) of a yellow oil. The NMR spectrum was consistent with the assigned structure and this material was used in the next reaction step.
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
80%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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